4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H27N7O and its molecular weight is 393.495. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process beginning with the preparation of its core structure, which includes the formation of 1H-pyrazolo[3,4-d]pyrimidine. The subsequent steps often involve the introduction of the piperidine and cyclobutylpyrimidinyl groups through nucleophilic substitution reactions and other organic transformations. Standard reaction conditions include the use of bases like potassium carbonate, solvents such as dimethylformamide, and controlled temperature settings ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the compound's synthesis is scaled up using large reactors and continuous flow systems to optimize yield and purity. Key industrial techniques include automated liquid handling systems for precise reagent addition and advanced purification methods such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound may undergo oxidation, leading to the formation of oxides, which can alter its electronic properties.
Reduction: Reduction reactions can potentially modify the functional groups within the molecule, thus changing its reactivity profile.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace specific functional groups, affecting its overall activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizers like potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical for reduction reactions.
Substitution reagents: Halogenating agents and nucleophiles under various solvent conditions (e.g., polar aprotic solvents).
Major Products Formed
Oxidation leads to different oxidized derivatives.
Reduction produces reduced analogs.
Substitution reactions yield various substituted derivatives, which can be analyzed for different applications.
Scientific Research Applications: This compound is valuable in multiple research fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with specific biological pathways and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Employed in the design of new materials with unique physical and chemical properties.
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The interaction typically involves binding to active sites or modulating the activity of these targets, thus influencing biological processes and outcomes.
Comparison with Similar Compounds: When compared with other similar compounds, 4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique combination of structural elements. Similar compounds might include other substituted pyrazolopyrimidines or piperidinyl derivatives. the cyclobutylpyrimidinyl group confers distinct properties, making it uniquely suitable for specific research and industrial applications.
Similar compounds:
Other substituted pyrazolopyrimidines
Piperidinyl derivatives without the cyclobutylpyrimidinyl group
Compounds with similar functional groups but different core structures
There you have it—your detailed article about this fascinating compound. Feel free to dive into any section that piques your curiosity!
Properties
IUPAC Name |
4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-14-25-20-17(11-24-27(20)2)21(26-14)28-8-6-15(7-9-28)12-29-19-10-18(22-13-23-19)16-4-3-5-16/h10-11,13,15-16H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJXMBFQRWCGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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